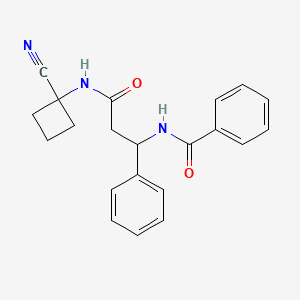
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. In
作用机制
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide is thought to enter cells through endocytosis, a process by which cells engulf molecules and bring them into the cell. Once inside the cell, this compound can interact with various cellular components, including proteins and nucleic acids. This compound has been shown to bind to the importin alpha/beta complex, which is involved in the transport of proteins into the nucleus. By binding to this complex, this compound can inhibit the transport of certain proteins into the nucleus, thereby affecting cellular processes that rely on nuclear proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. For example, this compound has been shown to inhibit the activity of certain enzymes, including protein kinase C and c-Jun N-terminal kinase. This compound has also been shown to affect the expression of certain genes, including those involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One advantage of using N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide in lab experiments is its ability to easily penetrate cell membranes. This makes it a useful tool for studying cellular processes that are difficult to access using other methods. Additionally, this compound can be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and care must be taken to ensure that this compound is used at appropriate concentrations. Additionally, this compound may have off-target effects on cellular processes, which could complicate data interpretation.
未来方向
There are several future directions for research involving N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of this compound-based drug delivery systems. This compound could be used to deliver drugs and other molecules into cells, potentially increasing their efficacy and reducing their side effects.
Another area of interest is the study of this compound's effects on specific cellular processes. For example, this compound has been shown to affect the activity of certain enzymes and the expression of certain genes. Further research could help to elucidate the specific mechanisms by which this compound affects these processes.
Finally, there is interest in developing new this compound analogs with improved properties, such as increased cellular uptake or reduced toxicity. These analogs could be useful tools for studying cellular processes or for drug delivery applications.
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in scientific research. This compound can easily penetrate cell membranes, making it a useful tool for studying cellular processes and for drug delivery applications. While there are limitations to using this compound in lab experiments, its potential benefits make it an important area of research for the future.
合成方法
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclobutanone with sodium cyanide to form N-(1-cyanocyclobutyl)propanamide. This compound is then reacted with phenyl isocyanate to form N-(1-cyanocyclobutyl)-3-phenylpropanamide. Finally, this compound is reacted with phenyl isocyanate again to form this compound, or this compound.
科学研究应用
N-(1-cyanocyclobutyl)-3-phenyl-3-(phenylformamido)propanamide has been used in a variety of scientific research applications, including the study of cellular transport mechanisms, protein trafficking, and intracellular signaling pathways. This compound can also be used to deliver drugs and other molecules into cells, making it a useful tool for drug discovery and development.
属性
IUPAC Name |
N-[3-[(1-cyanocyclobutyl)amino]-3-oxo-1-phenylpropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-15-21(12-7-13-21)24-19(25)14-18(16-8-3-1-4-9-16)23-20(26)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFZZOCLJNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


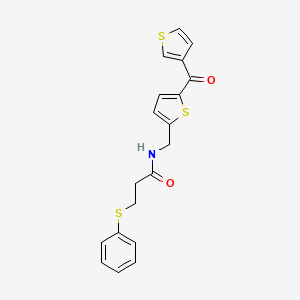
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)
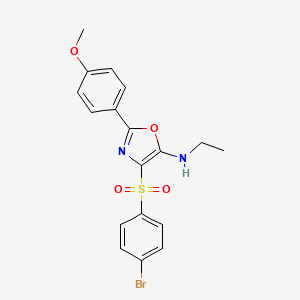
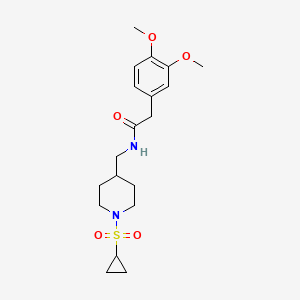
![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2947486.png)
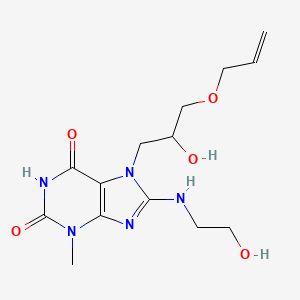
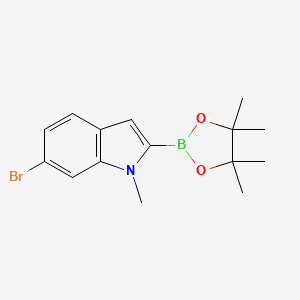
![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
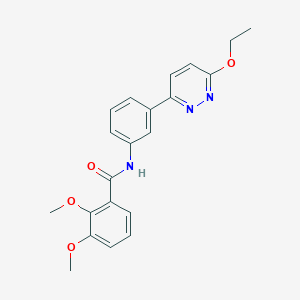
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2947495.png)
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)